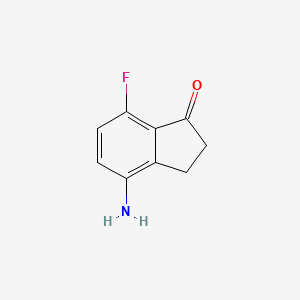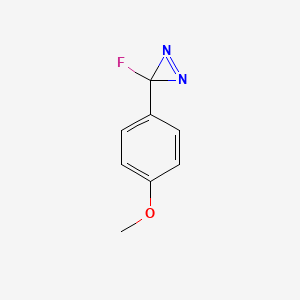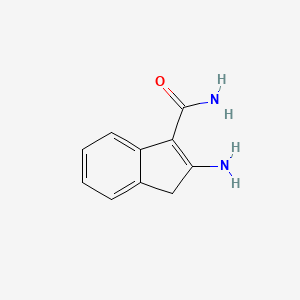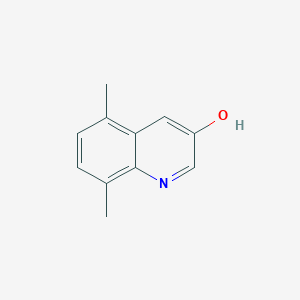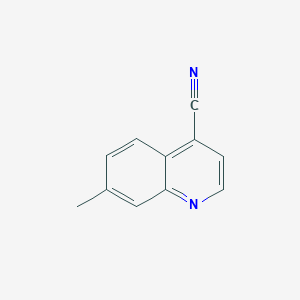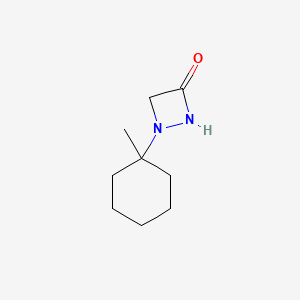![molecular formula C9H5N3O B11916038 [1,2]Oxazolo[4,3-F]quinoxaline CAS No. 27629-48-7](/img/structure/B11916038.png)
[1,2]Oxazolo[4,3-F]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazolo[4,3-f]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,3-f]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with isoxazole precursors under specific conditions. For example, the reaction of 2,3-diaminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base can yield Isoxazolo[4,3-f]quinoxaline .
Industrial Production Methods
Industrial production methods for Isoxazolo[4,3-f]quinoxaline are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. Transition-metal-free catalysis and green chemistry approaches are often employed to enhance sustainability and reduce environmental impact .
化学反応の分析
Types of Reactions
Isoxazolo[4,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce aminoquinoxalines .
科学的研究の応用
Isoxazolo[4,3-f]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of Isoxazolo[4,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include modulation of signaling cascades and interference with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
Isoxazole: Known for its wide range of biological activities.
Quinoxaline: Noted for its antimicrobial and anticancer properties.
Thiazole: Another heterocyclic compound with significant medicinal applications
Uniqueness
Isoxazolo[4,3-f]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer a distinct set of chemical and biological properties. This dual nature allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
特性
CAS番号 |
27629-48-7 |
|---|---|
分子式 |
C9H5N3O |
分子量 |
171.16 g/mol |
IUPAC名 |
[1,2]oxazolo[4,3-f]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H |
InChIキー |
JWYUEPRVYWDZEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C3=CON=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





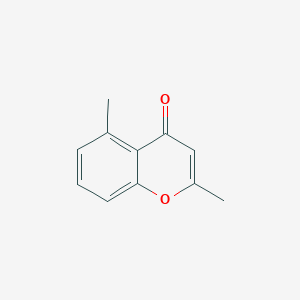

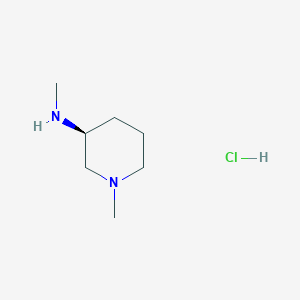
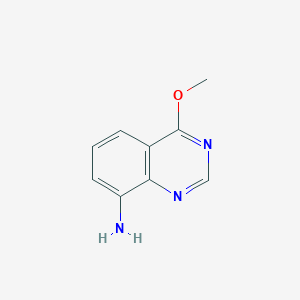
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
